4-(4-(Trifluoromethyl)piperidin-1-yl)butanoic acid is a chemical compound characterized by its unique trifluoromethyl group and piperidine structure. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its structural properties and biological activities. The molecular formula of 4-(4-(Trifluoromethyl)piperidin-1-yl)butanoic acid is , with a molecular weight of approximately 251.26 g/mol. It is classified as an amino acid derivative, specifically a piperidine derivative with a butanoic acid moiety.
The synthesis of 4-(4-(Trifluoromethyl)piperidin-1-yl)butanoic acid typically involves several key steps:
The molecular structure of 4-(4-(Trifluoromethyl)piperidin-1-yl)butanoic acid features a piperidine ring substituted with a trifluoromethyl group at one position and a butanoic acid chain at another. The structural formula can be represented as follows:
Key structural data includes:
4-(4-(Trifluoromethyl)piperidin-1-yl)butanoic acid can participate in various chemical reactions:
The mechanism of action of 4-(4-(Trifluoromethyl)piperidin-1-yl)butanoic acid primarily involves its interaction with specific biological receptors or enzymes. This compound may act as an inhibitor or modulator of certain pathways, influencing cellular processes such as neurotransmitter release or metabolic regulation. Detailed studies involving binding assays and cellular assays are necessary to elucidate the exact mechanisms at play.
The physical properties of 4-(4-(Trifluoromethyl)piperidin-1-yl)butanoic acid include:
Chemical properties include:
4-(4-(Trifluoromethyl)piperidin-1-yl)butanoic acid has several applications in scientific research:
The trifluoromethyl (-CF₃) group has become a cornerstone in modern medicinal chemistry due to its unique physicochemical properties that profoundly influence drug behavior. This moiety combines extreme electronegativity (comparable to oxygen) with significant lipophilicity (π-hydrophobicity parameter of 1.04) and substantial steric bulk (van der Waals volume ≈ 38.3 ų). These properties collectively enhance membrane permeability while providing metabolic stability by resisting oxidative degradation—particularly at benzylic positions where methyl groups would typically oxidize readily [1]. The strong electron-withdrawing nature of -CF₃ (Hammett constant σₘ = 0.43) modulates pKa values of nearby functional groups, enabling fine-tuning of hydrogen-bonding interactions with biological targets. Approximately 25% of FDA-approved small-molecule drugs now contain fluorine, with -CF₃ appearing prominently in therapeutic agents across diverse classes [3]. For example, in ubrogepant (a migraine treatment), the -CF₃ group attached to an ethylamine sidechain enhances receptor binding affinity through hydrophobic interactions while reducing basicity, thereby minimizing off-target effects. Similarly, in the PI3K inhibitor alpelisib, the -CF₃ group adjacent to the pyridine ring improves metabolic stability and bioavailability compared to non-fluorinated analogs [3].
Piperidine ranks among the most prevalent N-heterocycles in FDA-approved drugs, appearing in over 20% of small-molecule therapeutics. This six-membered saturated ring serves as a versatile pharmacophore due to its ability to: (1) adopt stable chair conformations that present substituents in spatially defined orientations; (2) function as a semi-rigid spacer that controls interatomic distances; and (3) provide a basic nitrogen (pKa ≈ 11) capable of forming salt bridges with biological targets [6]. Piperidine-containing drugs span major therapeutic areas: vinblastine (anticancer), raloxifene (SERM for osteoporosis), and numerous antipsychotics leverage this scaffold. The ring’s synthetic versatility allows derivatization at nitrogen (N-alkylation), carbon (C-2, C-3, C-4 substitutions), or through ring fusion, enabling extensive structure-activity relationship exploration. Computational studies reveal that piperidine optimally balances conformational flexibility with structural preorganization—allowing adaptation to binding pockets while maintaining entropic favorability during target engagement [6]. In quinolone antibiotics like S-34109, the piperidine ring at C-7 position enhances gram-positive coverage by promoting interactions with DNA gyrase while improving water solubility through protonation [5].
The strategic fusion of a 4-(trifluoromethyl)piperidine moiety with a C4-carboxylic acid linker creates a multifunctional hybrid structure with compelling drug design implications. The butanoic acid chain provides: (1) a terminal carboxylic acid for salt formation (improving solubility); (2) hydrogen-bonding capacity; and (3) potential conjugation with coenzyme A in metabolic pathways [6]. Molecular modeling suggests the four-carbon spacer optimally positions the carboxylic acid ≈7.2 Å from the piperidine nitrogen, matching distances observed in bioactive natural products targeting GABA receptors or integrins. The 4-CF₃ group on the piperidine ring serves dual purposes: it induces conformational bias by destabilizing axial conformers (A-value ≈ 2.3 kcal/mol), favoring equatorial orientation that projects the N-substituent pseudoequatorially, and enhances membrane penetration through lipophilic π-face interactions [1] [7]. This architecture mirrors successful antiviral scaffolds like caffeic acid phenethyl ester (CAPE), where analogous spacers connect recognition elements to effector groups [8]. Preliminary evidence suggests such compounds may exploit multi-target pharmacology—potentially inhibiting viral polymerases or bacterial quorum-sensing systems through interactions facilitated by the acid group’s anionic character and the piperidine’s protonability [5] [10].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: